4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
Description
4-((2-Ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic small molecule featuring a benzohydrazide core substituted with a 4-methoxybenzo[d]thiazole moiety at the hydrazide nitrogen and a 2-ethylpiperidine sulfonyl group at the para-position of the benzene ring. The compound’s design integrates pharmacophores known for diverse bioactivities:
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-3-16-7-4-5-14-26(16)32(28,29)17-12-10-15(11-13-17)21(27)24-25-22-23-20-18(30-2)8-6-9-19(20)31-22/h6,8-13,16H,3-5,7,14H2,1-2H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMAPWPETHCHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxybenzo[d]thiazole and 2-ethylpiperidine. These intermediates are then subjected to sulfonylation and hydrazide formation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, hydrazine derivatives, and various catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.
Scientific Research Applications
4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has been explored for its applications in several scientific fields:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and chemical entities.
Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfonyl and benzohydrazide groups are particularly important for binding interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Key Observations:
Core Structure Influence: The benzohydrazide core in the target compound and compound 12a is associated with cytotoxicity, while benzamide derivatives (e.g., 2D291 ) exhibit immunomodulatory effects. Piperidine-linked sulfonyl groups (e.g., in 4–22 and 2D291 ) enhance solubility and target affinity compared to aliphatic sulfonamides (e.g., diethylsulfamoyl in ).
Substituent Effects :
- The 4-methoxybenzo[d]thiazole group in the target compound and may improve metabolic stability over unsubstituted benzothiazoles .
- 2-Ethylpiperidin-1-ylsulfonyl vs. 2,4-dimethylphenylsulfonyl : The latter’s bulkier aryl group in 4–22 may favor hydrophobic interactions in enzyme pockets, while the ethylpiperidine in the target compound could reduce steric hindrance.
Synthetic Yields :
- Compounds with electron-donating substituents (e.g., methoxy, methyl) on the sulfonyl aryl ring (e.g., 4–22 ) show higher synthetic yields (75%) compared to halogenated analogues (e.g., 4–26, 16% yield ), suggesting favorable reaction kinetics.
Pharmacological and Toxicological Profiles
Table 2: Comparative Pharmacological Data
Key Insights:
- Cytotoxicity: The target compound’s 4-methoxy group may enhance DNA intercalation or topoisomerase inhibition compared to non-methoxy analogues like 12a .
- Metabolic Stability : Methoxy and piperidine groups in the target compound likely reduce oxidative metabolism, improving half-life over hydroxylated benzimidazoles .
- Safety : Benzimidazoles with hydroxy groups show mutagenicity in Ames tests , whereas sulfonamide-based compounds (e.g., 2D291 ) lack such data, suggesting a safer profile.
Biological Activity
4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound is characterized by:
- Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Piperidine moiety : Known for its role in influencing pharmacological properties.
- Benzo[d]thiazole ring : Implicated in various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Research has indicated that compounds similar to 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide exhibit a range of biological activities, including:
- Dopamine Transporter Inhibition :
- Norepinephrine Transporter Affinity :
- Serotonin Transporter Interaction :
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the uptake inhibition capabilities of related compounds on monoamine transporters. For instance, certain derivatives exhibited:
- K(i) values indicating strong inhibitory effects on DAT (as low as 1.55 nM), suggesting that modifications to the piperidine structure can significantly enhance activity against DAT .
In Vivo Studies
In vivo experiments involving locomotor activity tests have shown that selected compounds can significantly elevate locomotor activity in animal models, indicating their potential stimulant effects akin to those observed with cocaine but with longer duration .
Data Table: Biological Activity Comparison
| Compound Name | DAT Affinity (nM) | NET Affinity (nM) | SERT Affinity (nM) | Notes |
|---|---|---|---|---|
| Compound A | 1.55 | 14.1 | 259 | High potency at DAT |
| Compound B | 2.29 | 78.4 | 155 | Moderate potency across all transporters |
| 4-Ethylsulfanyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl] | 3.00 | 25.0 | Low selectivity but effective |
Mechanistic Insights
The mechanism of action for this compound likely involves competitive inhibition at the aforementioned monoamine transporters, leading to increased neurotransmitter levels in synaptic clefts. This increase can enhance mood and cognitive functions, making it a candidate for further research into therapeutic applications.
Q & A
Q. What are the critical steps in synthesizing 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide?
The synthesis typically involves sequential functionalization:
- Piperidine sulfonylation: React 2-ethylpiperidine with sulfonyl chloride to form the sulfonyl intermediate.
- Benzohydrazide coupling: Attach the 4-methoxybenzo[d]thiazol-2-ylamine via hydrazide bond formation under acidic or basic conditions (e.g., DMF as solvent, 60–80°C) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation . Key challenge: Controlling regioselectivity during sulfonylation to avoid byproducts.
Q. How is the compound characterized for structural confirmation?
Standard analytical methods include:
- NMR spectroscopy: ¹H and ¹³C NMR to confirm aromatic protons (δ 6.8–8.2 ppm for benzothiazole), sulfonyl group (δ 3.1–3.5 ppm for piperidine-CH₂), and hydrazide NH (δ 9.5–10.5 ppm) .
- Mass spectrometry: ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at ~520–530 m/z) .
- HPLC: Purity assessment (>95% by reverse-phase C18 column) .
Q. What preliminary biological assays are recommended for this compound?
Initial screens should focus on:
- Antimicrobial activity: Disk diffusion assays against S. aureus and E. coli (zone of inhibition ≥15 mm considered significant) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM indicating potential .
- Enzyme inhibition: Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Strategies include:
- Analog synthesis: Modify the piperidine (e.g., 2-methyl vs. 2-ethyl) or benzothiazole (e.g., 4-methoxy vs. 4-chloro) moieties to assess impact on bioactivity .
- Computational modeling: Docking studies (e.g., AutoDock Vina) to predict binding to targets like EGFR or DHFR .
- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (benzothiazole ring) .
Q. How to resolve contradictions in bioactivity data across studies?
Common issues and solutions:
- Assay variability: Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) and use reference drugs (e.g., ciprofloxacin for bacteria) .
- Solvent effects: Compare activity in DMSO vs. PBS to rule out solvent interference .
- Metabolic stability: Perform liver microsome assays to assess if inactive metabolites explain discrepancies .
Q. What strategies optimize reaction yields during scale-up synthesis?
Key considerations:
- Temperature control: Use microwave-assisted synthesis for exothermic steps (e.g., sulfonylation at 50°C vs. traditional reflux) .
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate hydrazide coupling .
- Workflow design: Implement flow chemistry for intermediates prone to degradation .
Methodological Insights from Evidence
- Synthetic Optimization: highlights the importance of pH control (pH 7–8) during benzothiazole ring formation to prevent side reactions.
- Bioactivity Validation: ’s antimicrobial data (IC₅₀ <10 µM) aligns with similar sulfonamide-benzothiazole hybrids, suggesting conserved mechanisms .
- Analytical Pitfalls: notes that residual solvents (e.g., DMF) in NMR samples can mask critical NH peaks; lyophilization is advised before analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
